4-(Difluoromethyl)piperidine-1-carbonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 4-(Difluoromethyl)piperidine-1-carbonyl chloride typically involves the reaction of piperidine derivatives with difluoromethylating agents under controlled conditions. One common method includes the use of difluoromethylating reagents such as difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
4-(Difluoromethyl)piperidine-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can also be used in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a corresponding amide derivative .
Scientific Research Applications
4-(Difluoromethyl)piperidine-1-carbonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)piperidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of their activity . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4-(Difluoromethyl)piperidine-1-carbonyl chloride can be compared with other fluorinated piperidine derivatives, such as:
4-(Trifluoromethyl)piperidine-1-carbonyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can result in different reactivity and stability profiles.
4-(Fluoromethyl)piperidine-1-carbonyl chloride: This compound has a single fluorine atom in the methyl group, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its balance of reactivity and stability, making it suitable for a wide range of applications in various fields .
Biological Activity
4-(Difluoromethyl)piperidine-1-carbonyl chloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethyl group, which enhances its chemical properties and biological interactions. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C7H10ClF2N
- Molecular Weight : 197.61 g/mol
- InChI : InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with difluoromethylating agents like difluoromethyl iodide in the presence of bases such as potassium carbonate. The reaction is generally conducted in organic solvents like dichloromethane under controlled temperatures to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group significantly enhances the compound's binding affinity and selectivity, facilitating modulation of enzymatic and receptor activities.
Pharmacological Applications
Research indicates that this compound may have several pharmacological applications:
- Enzyme Inhibition : It is explored for its potential as an enzyme inhibitor, which could be beneficial in treating various diseases.
- Receptor Modulation : Its ability to interact with G protein-coupled receptors (GPCRs) suggests potential applications in modulating signaling pathways involved in numerous physiological processes .
Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including those similar to this compound, exhibit anticancer properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
Neurotoxicity Studies
The compound's structural analogs have been studied for neurotoxic effects, particularly in relation to Parkinson's disease models. Research has shown that certain piperidine derivatives can cross the blood-brain barrier and affect dopaminergic neurons, leading to neurotoxicity similar to that observed with MPTP (a known neurotoxin) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through structure-activity relationship studies. Variations in the substituents on the piperidine ring significantly influence the pharmacological properties. For example, compounds with different fluorinated groups have shown varying degrees of receptor affinity and inhibitory activity against specific enzymes .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
4-(Trifluoromethyl)piperidine-1-carbonyl chloride | Contains a trifluoromethyl group; different reactivity | Potentially higher stability but varied activity |
4-(Fluoromethyl)piperidine-1-carbonyl chloride | Single fluorine atom; distinct chemical properties | Varies widely in pharmacological effects |
The differences in biological activity among these compounds highlight the significance of fluorine substitution patterns on their pharmacodynamics.
Properties
IUPAC Name |
4-(difluoromethyl)piperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO/c8-7(12)11-3-1-5(2-4-11)6(9)10/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJQRNOQXRUXOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)F)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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